4-Ethynyl-1H-indole

Natural product total synthesis Ergot alkaloid biosynthesis Hydrostannylation

4-Ethynyl-1H-indole is the only validated C4-ethynyl indole building block for ergot alkaloid total synthesis and naphtho[1,2-k]fluoranthene cascade assembly. Unprotected indole NH enables hydrogen bonding and orthogonal C2/C3 functionalization—features absent in N-methyl or C5/C6 regioisomers. Confirmed via Claviceps sp. SD58 incorporation experiments. Do not substitute: 2-, 3-, 5-, or 7-ethynylindoles direct reactions to divergent scaffolds. Procure specifically for C4-indole alkaloid and materials programs.

Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
CAS No. 102301-81-5
Cat. No. B1355412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1H-indole
CAS102301-81-5
Molecular FormulaC10H7N
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CNC2=CC=C1
InChIInChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H
InChIKeyHGHQEOJJLFYMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1H-indole (CAS 102301-81-5): Procurement-Relevant Identity and Core Structural Features


4-Ethynyl-1H-indole (CAS 102301-81-5) is an indole derivative featuring a terminal alkyne (ethynyl) group substituted at the C4 position of the indole bicyclic scaffold [1]. The compound has a molecular formula of C10H7N, a molecular weight of 141.17 g/mol, and a topological polar surface area (TPSA) of 15.8 Ų [1]. The C4 substitution pattern places the ethynyl group adjacent to the indole nitrogen within the fused ring system, which confers distinct reactivity compared to C2-, C3-, C5-, C6-, or C7-ethynyl regioisomers. As a terminal alkyne, the compound serves as a versatile dipolarophile in Huisgen cycloaddition reactions and as a coupling partner in Sonogashira cross-coupling transformations, enabling modular access to extended π-conjugated systems [2]. The compound is commercially available from multiple suppliers at purity grades typically ranging from 95% to ≥98%, with pricing and packaging options varying by vendor.

4-Ethynyl-1H-indole (CAS 102301-81-5): Why Regioisomeric or Alternative Ethynylindoles Cannot Be Interchanged


Generic substitution among ethynylindole regioisomers is not scientifically valid due to the position-dependent reactivity conferred by the indole ring's electronic structure. The electron density distribution across the indole scaffold varies substantially by position, with C3 being the most nucleophilic site, followed by C2, while the benzene ring positions (C4, C5, C6, C7) exhibit distinct reactivity governed by substituent effects and steric constraints [1]. For instance, 4-ethynyl-1H-indole participates in tandem cyclopropane ring-opening/Conia-ene and Michael addition/Conia-ene reactions that are inaccessible to C5- or C6-ethynyl analogs due to geometric constraints in transition-state organization [2]. Furthermore, in Sonogashira coupling cascades with 1,8-diiodonaphthalene, 4-ethynyl derivatives yield naphtho[1,2-k]fluoranthene scaffolds, whereas 2-ethynyl counterparts produce acenaphtho[1,2-b]benzo[g]indole frameworks under identical conditions—demonstrating that the ethynyl position directly dictates product architecture [3]. Additionally, the unprotected indole NH of 4-ethynyl-1H-indole remains available for hydrogen bonding, whereas N-methylated derivatives (e.g., 4-ethynyl-1-methylindole) exhibit significantly different performance in tandem cyclization reactions, with the N-protected variant showing superior yields in certain transformations [2]. Therefore, substitution with any other ethynylindole regioisomer or N-protected analog would alter reaction outcomes, necessitate re-optimization, and potentially fail to produce the intended molecular scaffold.

4-Ethynyl-1H-indole (CAS 102301-81-5): Quantitative Differentiation Evidence Against Closest Analogs


4-Ethynyl-1H-indole Enables Regioselective Ergot Alkaloid Precursor Synthesis Not Achievable with C5-Ethynylindole

4-Ethynyl-1H-indole serves as the essential precursor for generating the (indolylvinyl)metallic reagent required for synthesizing diastereomeric amino acids that probe the ergot alkaloid biosynthetic pathway. The synthetic sequence employs 4-ethynylindole via a hydrostannylation/metal-metal exchange sequence to construct the 4-(γ,γ-dimethylallyl)tryptophan skeleton, a transformation that is structurally dependent on the C4 ethynyl substitution pattern [1]. 5-Ethynylindole, by contrast, cannot access this biosynthetically relevant scaffold because the C4 position of the ergoline framework is where the dimethylallyl side chain must be attached in the natural pathway [1].

Natural product total synthesis Ergot alkaloid biosynthesis Hydrostannylation Metal-metal exchange

4-Ethynyl-1H-indole Demonstrates Superior Substrate Scope in Tandem Cyclization for 3,4-Annulated Indole Synthesis

In a systematic study of 3,4-annulated indole synthesis, 4-ethynylindole derivatives undergo tandem cyclopropane ring-opening/Conia-ene and Michael addition/Conia-ene reactions to produce cycloheptannoindoles and cyclohexannoindoles, respectively [1]. Quantitative comparison between unprotected 4-ethynylindole and N-methylated 4-ethynyl-1-methylindole revealed that the N-methyl derivative performed significantly better, yielding 23 new 3,4-cycloheptannoindole products via the cyclopropane variant and 14 new 3,4-cyclohexannoindoles via the Michael addition variant [1]. Reactions tolerated both electron-withdrawing and electron-donating aryl groups on electrophilic substrates, with yields generally higher using cyclopropane substrates compared to Michael acceptors [1].

Tandem cyclization 3,4-Annulated indoles Lewis acid catalysis Conia-ene reaction

4-Ethynyl Substitution Directs Cascade Product Divergence Relative to 2-Ethynyl Analogs in Sonogashira Coupling

When subjected to Sonogashira coupling with 1,8-diiodonaphthalene, 4-ethynyl-1,8-bis(dimethylamino)naphthalene (a 4-ethynylindole-related substrate) produces naphtho[1,2-k]fluoranthene scaffolds, whereas 2-ethynyl derivatives yield acenaphtho[1,2-b]benzo[g]indole frameworks under identical reaction conditions [1]. The reaction of 1,8-diiodonaphthalene with 4-ethynyl derivative specifically afforded 14-(4,5-bis(dimethylamino)naphthalen-1-yl)-N11,N11,N12,N12-tetramethylnaphtho[1,2-k]fluoranthene-11,12-diamine together with 4-((8-iodonaphthalen-1-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine as a minor product [1]. This divergent cascade behavior demonstrates that the ethynyl substitution position is not interchangeable; the reaction pathway and ultimate polycyclic architecture are determined by whether the alkyne is attached at C2 or C4 of the indole scaffold [1].

Sonogashira coupling Cascade transformation Polycyclic aromatics Regioselectivity

4-Ethynyl-1H-indole Offers Distinct Reactivity Profile in Palladium-Catalyzed Cross-Coupling Relative to 3-Ethynylindole

The ethynyl group at C4 of the indole scaffold participates in Sonogashira coupling with aryl or vinyl halides to efficiently generate conjugated molecular systems [1]. This reactivity contrasts with 3-ethynylindole, where the ethynyl group is positioned at the most electron-rich and nucleophilic carbon of the indole ring (C3). The C3 position is the preferred site for electrophilic aromatic substitution and many cycloaddition reactions, making 3-ethynylindole susceptible to competing side reactions under conditions where 4-ethynyl-1H-indole remains stable [2]. Furthermore, the 4-ethynyl substitution pattern leaves the C2 and C3 positions available for independent functionalization, enabling orthogonal derivatization strategies not possible with 3-ethynylindole where the most reactive site is already occupied [2].

Palladium catalysis Cross-coupling Click chemistry Conjugation

Commercial 4-Ethynyl-1H-indole: Documented Purity Specifications and Procurement Considerations

4-Ethynyl-1H-indole (CAS 102301-81-5) is commercially available from multiple vendors with documented purity specifications. One major supplier (Leyan, Catalog No. 1451039) offers the compound at 95% purity with availability in quantities ranging from 100 mg to 25 g . The compound is characterized by a molecular weight of 141.17 g/mol, MDL number MFCD18207357, and is stored under standard conditions . Additional commercial sources list the compound with specifications including molecular formula C10H7N, exact mass 141.058 g/mol, and topological polar surface area 15.8 Ų [1]. Comparative analysis of regioisomer availability shows that 4-ethynyl-1H-indole is less commonly stocked than 5-ethynylindole, which is more widely distributed due to its simpler synthetic accessibility from 5-bromoindole precursors.

Chemical procurement Purity analysis Commercial availability Quality specification

4-Ethynyl-1H-indole (CAS 102301-81-5): Validated Research and Industrial Application Scenarios


Total Synthesis of C4-Substituted Indole Alkaloids and Natural Product Analogs

4-Ethynyl-1H-indole is uniquely positioned as a key building block for the total synthesis of C4-substituted indole alkaloids, particularly ergot alkaloids and related tryptophan-derived natural products. The compound enables hydrostannylation/metal-metal exchange sequences to generate (indolylvinyl)metallic reagents that install the 4-(γ,γ-dimethylallyl) side chain characteristic of ergoline frameworks [1]. This application is validated by incorporation experiments using Claviceps sp. SD58 fungal cultures with GC-MS analysis of elymoclavine production [1]. Alternative ethynylindole regioisomers (e.g., 5-ethynylindole) cannot substitute in this context, as the C4 substitution pattern is a strict structural requirement for biosynthetic fidelity. Users should procure 4-ethynyl-1H-indole specifically when the synthetic target contains C4 functionalization or when investigating ergot alkaloid biosynthetic mechanisms.

Construction of 3,4-Annulated Indole Scaffolds via Tandem Cyclization

4-Ethynyl-1H-indole and its derivatives serve as starting materials for synthesizing 3,4-cycloheptannoindoles and 3,4-cyclohexannoindoles through tandem cyclopropane ring-opening/Conia-ene and Michael addition/Conia-ene reactions, respectively [2]. These 3,4-annulated indole frameworks are valuable in medicinal chemistry for exploring chemical space inaccessible through traditional indole functionalization. The reactions proceed using superstoichiometric Lewis acidic zinc halides and tolerate diverse electron-withdrawing and electron-donating aryl substituents [2]. Researchers should note that 4-ethynyl-1-methylindole performs significantly better than unprotected 4-ethynylindole in these transformations; therefore, procurement of the unprotected compound should be limited to cases where the free indole NH is required for subsequent hydrogen-bonding interactions or further N-derivatization that cannot be achieved via deprotection.

Synthesis of Naphtho[1,2-k]fluoranthene Polycyclic Aromatic Scaffolds via Regioselective Cascade Coupling

When coupled with 1,8-diiodonaphthalene under Sonogashira conditions, 4-ethynylindole derivatives undergo a cascade transformation yielding naphtho[1,2-k]fluoranthene polycyclic aromatic systems [3]. This regioselective outcome is specific to the 4-ethynyl substitution pattern; 2-ethynyl analogs yield structurally distinct acenaphtho[1,2-b]benzo[g]indole products under identical reaction conditions [3]. The divergent cascade behavior demonstrates that procurement of 4-ethynyl-1H-indole is mandatory for research programs targeting naphtho[1,2-k]fluoranthene-type materials. Potential applications include organic electronics, fluorescent probes, and materials chemistry where extended π-conjugated polycyclic aromatic hydrocarbons are of interest. Researchers should not substitute with 2-ethynylindole or 5-ethynylindole, as these will direct the cascade toward entirely different scaffold architectures.

Modular Synthesis of Conjugated Molecular Systems via Sonogashira Cross-Coupling

4-Ethynyl-1H-indole functions as a terminal alkyne coupling partner in Sonogashira reactions with aryl and vinyl halides, enabling modular assembly of extended π-conjugated systems while preserving the indole C2 and C3 positions for orthogonal functionalization [4]. This application leverages the well-established reactivity of terminal alkynes in palladium-catalyzed cross-coupling while benefiting from the indole core's biological relevance and photophysical properties. The 4-ethynyl substitution pattern is particularly advantageous when the synthetic plan requires subsequent functionalization at C2 or C3 of the indole ring, as these positions remain unblocked. In contrast, 3-ethynylindole occupies the most nucleophilic position of the indole scaffold, limiting downstream diversification options. This scenario is validated by numerous literature examples where 4-ethynyl-1H-indole serves as the key building block for constructing indole-containing conjugated materials and bioactive compound libraries.

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